S-Phenyl-L-cysteine S-Phenyl-L-cysteine S-Phenylcysteine is an adduct that is formed by the binding of benzene oxide to cysteine residues in hemoglobin. It has been found in red blood cells isolated from benzene-exposed rats and mice.

Brand Name: Vulcanchem
CAS No.: 34317-61-8
VCID: VC21537331
InChI: InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
SMILES: C1=CC=C(C=C1)SCC(C(=O)O)N
Molecular Formula: C9H11NO2S
Molecular Weight: 197.26 g/mol

S-Phenyl-L-cysteine

CAS No.: 34317-61-8

Cat. No.: VC21537331

Molecular Formula: C9H11NO2S

Molecular Weight: 197.26 g/mol

* For research use only. Not for human or veterinary use.

S-Phenyl-L-cysteine - 34317-61-8

CAS No. 34317-61-8
Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
IUPAC Name (2R)-2-amino-3-phenylsulfanylpropanoic acid
Standard InChI InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
Standard InChI Key XYUBQWNJDIAEES-QMMMGPOBSA-N
Isomeric SMILES C1=CC=C(C=C1)SC[C@@H](C(=O)O)N
SMILES C1=CC=C(C=C1)SCC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)SCC(C(=O)O)N

ParameterValue
CAS Registry Number34317-61-8
Molecular FormulaC₉H₁₁NO₂S
Molecular Weight197.25 g/mol
IUPAC Name(R)-2-amino-3-(phenylthio)propanoic acid
SynonymsH-Cys(phenyl)-OH

The chemical structure of S-Phenyl-L-cysteine consists of a central cysteine backbone with a phenyl group attached to the sulfur atom. This configuration provides a unique chemical profile that distinguishes it from other cysteine derivatives and contributes to its specific biological activities.

Physical and Chemical Properties

S-Phenyl-L-cysteine appears as a white to light yellow powder or crystalline solid at room temperature. Its physical and chemical properties have been well-characterized through various analytical methods, providing essential information for its applications in research and development.

Physical Properties

The physical characteristics of S-Phenyl-L-cysteine are summarized in the following table:

PropertyValue
Physical State (20°C)Solid
AppearanceWhite to light yellow powder to crystal
Melting Point181°C (decomposition)
Maximum Absorption Wavelength251 nm (HCl solution)
Specific Rotation+11.0 to +13.0° (c=1, 1mol/L NaOH aqueous solution)

Chemical Reactivity

The chemical reactivity of S-Phenyl-L-cysteine is largely determined by its functional groups: the carboxylic acid, amine, and thioether groups. The thioether linkage (C-S-C) provides a unique site for chemical modifications and interactions with biological macromolecules. The compound can undergo various reactions typical of amino acids, including:

  • Peptide bond formation through its carboxylic acid and amine groups

  • Nucleophilic substitution reactions at the sulfur atom

  • Oxidation of the thioether group to sulfoxide or sulfone derivatives

Synthesis and Preparation Methods

Chemoenzymatic Synthesis

A highly efficient preparation method for S-Phenyl-L-cysteine has been developed using a chemoenzymatic approach. This method employs tryptophan synthase and follows a four-step reaction sequence to produce high-purity, optically active S-Phenyl-L-cysteine .

The synthesis process involves:

  • Reaction of magnesium with bromobenzene

  • Grignard reaction

  • Hydrolysis

  • Enzymatic synthesis using tryptophan synthase with thiophenol and L-serine as starting materials

This method is particularly valuable because it produces the compound with a total yield of 81.3% and purity exceeding 99.9% . The use of recombinant tryptophan synthase from Escherichia coli enhances the efficiency of this process, making it economically viable for large-scale production.

Quality Control

The quality of synthesized S-Phenyl-L-cysteine is typically assessed using multiple analytical methods:

Analytical MethodSpecification
HPLCMinimum 97.0% area
Neutralization TitrationMinimum 97.0%
Nonaqueous TitrationMinimum 97.0%
NMRMust confirm to structure

These analytical methods ensure the structural integrity and purity of the synthesized compound, which is critical for its application in biochemical research and pharmaceutical development.

Biological Activities and Applications

Antiretroviral Properties

S-Phenyl-L-cysteine has been identified as having potential applicability as an antiretroviral agent, specifically as a protease inhibitor for Human Immunodeficiency Virus (HIV) . Protease inhibitors function by blocking the activity of HIV protease, an enzyme necessary for the production of infectious viral particles. While the exact mechanism of inhibition remains an area of ongoing research, the structural features of S-Phenyl-L-cysteine suggest its ability to interact with the active site of the HIV protease.

Interaction with Voltage-Gated Potassium Channels

Research has demonstrated that S-Phenyl-L-cysteine can function as an inhibitor of S-nitroso-L-cysteine (L-CSNO) effects on voltage-gated potassium channel proteins (Kv) . This inhibitory activity suggests a potential role in modulating neuronal and cardiovascular function, as potassium channels are critical in regulating membrane potential and cellular excitability.

The interaction between S-Phenyl-L-cysteine and potassium channels has been investigated using various experimental approaches:

  • Affinity chromatography

  • Surface plasmon resonance spectroscopy

  • Hydrogen deuterium exchange

  • Patch clamp assays in Kv-overexpressing cells

These studies have provided valuable insights into the structural basis of this interaction and its physiological implications.

Research Applications

Due to its unique chemical properties and biological activities, S-Phenyl-L-cysteine serves as a valuable tool in various research applications:

  • As a chemical probe for studying protein-ligand interactions

  • In the development of novel antiretroviral agents

  • For investigating the structure-function relationships of voltage-gated ion channels

  • As a standard or reference compound in analytical chemistry and biochemistry

Research Findings and Mechanisms of Action

Protein Interaction Studies

The interaction of S-Phenyl-L-cysteine with proteins has been a subject of comprehensive research. Studies have shown that it can bind to specific protein targets without undergoing S-nitrosylation reactions, suggesting a direct protein-ligand interaction mechanism . This property distinguishes it from many other sulfur-containing compounds that typically modify proteins through covalent interactions.

In research examining voltage-gated potassium channels, S-Phenyl-L-cysteine has been found to inhibit the effects of S-nitroso-L-cysteine, potentially by competing for the same binding site . This competitive inhibition provides valuable insights into the structural requirements for ligand recognition by these channels.

Comparison with Related Compounds

Comparison with S-Phenyl-L-Cysteine Sulfoxide

S-Phenyl-L-cysteine sulfoxide is an oxidized derivative of S-Phenyl-L-cysteine, containing an additional oxygen atom bonded to the sulfur. While structurally similar, these compounds exhibit distinct chemical and biological properties.

PropertyS-Phenyl-L-cysteineS-Phenyl-L-cysteine Sulfoxide
Molecular FormulaC₉H₁₁NO₂SC₉H₁₁NO₃S
Molecular Weight197.25 g/mol213.26 g/mol
Oxidation State of SulfurLower (thioether)Higher (sulfoxide)
Chemical ReactivityLess reactive toward nucleophilesMore reactive due to polarized S=O bond
Biological ActivitiesAntiretroviral potential, channel blockerAntimicrobial properties, biofilm inhibition

The presence of the S=O bond in S-Phenyl-L-cysteine sulfoxide creates a more polarized environment around the sulfur atom, affecting its interactions with biological macromolecules and contributing to its distinct antimicrobial properties.

Comparison with Other Cysteine Derivatives

S-Phenyl-L-cysteine belongs to a broader family of cysteine derivatives that include compounds like S-methyl-L-cysteine and S-allyl-L-cysteine. Each of these compounds possesses unique properties determined by the nature of the substituent attached to the sulfur atom.

CompoundKey FeaturesNotable Properties
S-Phenyl-L-cysteinePhenyl group attached to sulfurPotential antiretroviral activity, Kv channel interaction
S-Methyl-L-cysteineMethyl group attached to sulfurInhibitor of L-CSNO effects, found in various plants
S-Allyl-L-cysteineAllyl group attached to sulfurFound in garlic, cardioprotective properties

These structural differences result in varied biological activities, making each compound suitable for specific applications in research and potential therapeutic development.

Current Research and Future Perspectives

Recent Developments

Recent research on S-Phenyl-L-cysteine has focused on elucidating its precise mechanisms of action and expanding its applications in biochemical and pharmaceutical research. Advances in protein crystallography and molecular modeling have provided deeper insights into how this compound interacts with its target proteins, particularly HIV protease and voltage-gated potassium channels.

Additionally, improvements in synthetic methods have made it possible to produce S-Phenyl-L-cysteine with higher purity and yield, facilitating its use in various research applications. The chemoenzymatic approach using tryptophan synthase represents a significant advancement in this regard, offering an efficient and economical route to obtain this compound .

Research Gaps and Future Directions

Despite the progress made in understanding S-Phenyl-L-cysteine, several aspects remain to be fully elucidated:

  • The detailed structural basis of its interaction with HIV protease and other target proteins

  • The pharmacokinetic and pharmacodynamic properties that would inform its potential as a therapeutic agent

  • The full spectrum of its biological activities beyond the currently known effects

  • The possibility of developing more potent and selective derivatives based on its structure

Future research should address these gaps to fully exploit the potential of S-Phenyl-L-cysteine in various biomedical applications.

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